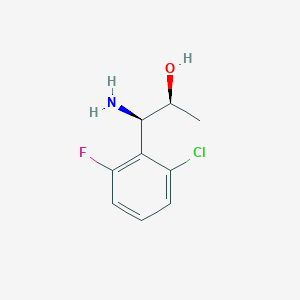

(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

Description

(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL is a chiral β-amino alcohol featuring a 2-chloro-6-fluorophenyl substituent. Its molecular formula is C₉H₁₁ClFNO, with a molecular weight of 215.64 g/mol. The compound’s stereochemistry (1R,2S) confers distinct spatial arrangements that influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula |

C9H11ClFNO |

|---|---|

Molecular Weight |

203.64 g/mol |

IUPAC Name |

(1R,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1 |

InChI Key |

PENSHPRZZMWWKP-CDUCUWFYSA-N |

Isomeric SMILES |

C[C@@H]([C@@H](C1=C(C=CC=C1Cl)F)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC=C1Cl)F)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzaldehyde and ®-(+)-2-amino-1-propanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are conducted in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Systems: Automated systems are used to monitor and control the reaction parameters, ensuring consistent quality and yield.

Purification and Quality Control: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product. Quality control measures are implemented to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The chloro and fluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new compounds with substituted functional groups.

Scientific Research Applications

Antidepressant Research

Recent studies indicate that (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL may serve as a precursor or active component in the development of novel antidepressants. Its structural similarity to known antidepressant agents allows researchers to explore its efficacy in modulating neurotransmitter levels, particularly serotonin and norepinephrine.

Anticancer Activity

Research has highlighted the potential of this compound in anticancer applications. In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the compound's structure enhanced its selectivity towards cancerous cells while reducing toxicity to normal cells. The study utilized a series of analogs based on this compound to identify lead compounds for further development.

Drug Delivery Systems

The compound's solubility and stability make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various excipients can enhance the bioavailability of poorly soluble drugs.

Topical Applications

In cosmetic formulations, this compound is being investigated for its moisturizing and skin-conditioning properties. The compound's hydrophilic nature allows it to be used effectively in creams and lotions aimed at improving skin hydration.

Case Study: Cosmetic Formulation

A recent formulation study evaluated the incorporation of this compound into a moisturizer designed for sensitive skin. The results indicated significant improvements in skin hydration and barrier function compared to control formulations lacking this compound.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(1S,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL

- CAS Number : 1323966-28-4

- Molecular Formula: C₉H₁₁ClFNO

- Limited comparative studies exist, but stereoisomerism in β-amino alcohols is known to significantly influence pharmacokinetics. For example, (1S,2S) isomers of similar compounds exhibit reduced metabolic clearance compared to (1R,2S) counterparts in preclinical models .

Structural Analogues with Fluorophenyl Groups

lists fluorophenyl derivatives with varying functional groups (Table 1).

Table 1: Comparison of Fluorophenyl-Containing Compounds

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| (1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL | Not Available | C₉H₁₁ClFNO | Amino, hydroxyl, chloro-fluorophenyl | Enzyme inhibition, drug design |

| Ethyl(fluorophenyl)(piperidin-2-yl)acetate | Not Provided | C₁₅H₂₀FNO₂ | Ester, piperidine | CNS-targeting prodrugs |

| 7-Chloro-1-[2-(diethylamino)ethyl]-5-(o-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2- | Not Provided | C₂₀H₂₂ClFN₂O | Benzodiazepine, diethylamino | Anxiolytic agents |

Key Observations:

Halogen Effects: The 2-chloro-6-fluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to mono-halogenated analogues (e.g., o-fluorophenyl derivatives in benzodiazepines) .

Amino Alcohol vs. Ester/Piperidine: The amino alcohol moiety in the target compound supports hydrogen bonding, whereas ester/piperidine groups in analogues favor blood-brain barrier penetration.

Research Findings and Data Gaps

- Stereochemical Impact: Studies on related β-amino alcohols (e.g., adrenergic agonists) show that (1R,2S) configurations often exhibit higher receptor binding affinity due to optimal spatial alignment of polar groups .

Biological Activity

(1R,2S)-1-Amino-1-(2-chloro-6-fluorophenyl)propan-2-OL, also known as a derivative of fluconazole, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: CHClFNO

- Molecular Weight: 203.64 g/mol

- CAS Number: 1270092-14-2

- Boiling Point: 311.3 ± 37.0 °C (predicted)

- Density: 1.295 ± 0.06 g/cm³ (predicted)

- pKa: 12.23 ± 0.45 (predicted) .

Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal properties, particularly against Candida species. The minimum inhibitory concentration (MIC) for various derivatives has been evaluated, showing promising results:

| Compound | MIC (μg/mL) | Efficacy in vivo |

|---|---|---|

| This compound | 0.8 | Significant survival rate in infected mice |

| Fluconazole | >30 | Lower survival rate in similar models |

In vivo studies indicated that this compound could achieve up to 100% survival in mouse models infected with Candida albicans when administered at appropriate doses .

The compound functions primarily as an inhibitor of fungal CYP51, a critical enzyme involved in ergosterol biosynthesis. This inhibition disrupts cell membrane integrity and function, leading to cell death. Comparative studies have shown that the (+) enantiomer of this compound exhibits significantly stronger antifungal activity than its (-) counterpart .

Study on Efficacy Against C. albicans

A study conducted on the efficacy of various fluconazole analogs, including this compound, demonstrated that the compound not only inhibited C. albicans growth but also reduced pseudomycelium formation effectively at low doses (50 mg/kg). The study highlighted the compound's potential as a viable treatment alternative for resistant fungal strains .

Safety and Toxicity Assessment

Toxicity assessments performed on primate models indicated that while the racemic mixture was safe at doses up to 1 mg/kg/day, the (+) enantiomer showed toxicity only at higher doses (30 mg/kg/day). This suggests a favorable safety profile for lower therapeutic doses .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the stereochemical configuration of (1R,2S)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol?

- Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR with coupling constant analysis (, ) to resolve diastereotopic protons. For example, fluorine coupling (e.g., ) can differentiate stereoisomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, as demonstrated for structurally analogous chloro-fluorophenyl compounds (e.g., 3-(2-chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one) .

- Polarimetry : Measure optical rotation to validate enantiomeric purity, assuming a reference standard is available.

Q. What safety protocols should be followed when synthesizing or handling this compound?

- Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust (OSHA HCS GHS classification: Acute Toxicity, Inhalation Category 4) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles (Skin Irritation Category 2, Eye Irritation Category 2A) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

Q. How can researchers verify the purity of this compound after synthesis?

- Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a chiral column to separate enantiomers and quantify purity.

- Mass Spectrometry (MS) : Confirm molecular weight and detect impurities via high-resolution MS.

- Elemental Analysis : Validate C, H, N, and halogen content against theoretical values .

Advanced Research Questions

Q. How can conflicting data between computational stereochemical predictions and experimental NMR results be resolved?

- Answer :

- Density Functional Theory (DFT) Optimization : Compare experimental coupling constants (e.g., ) with DFT-calculated values for diastereomers. Discrepancies may arise from solvent effects or conformational flexibility .

- Variable Temperature NMR : Probe dynamic effects (e.g., ring flipping in the fluorophenyl group) that may obscure coupling constants at standard temperatures .

Q. What strategies improve enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Answer :

- Chiral Catalysts : Use transition-metal catalysts (e.g., Ru-BINAP) or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity.

- Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor the desired enantiomer during kinetic control .

- Crystallization-Induced Asymmetric Transformation : Recrystallize under controlled conditions to amplify ee .

Q. How can low yields in the final synthetic step (e.g., amine deprotection) be mitigated?

- Answer :

- Protecting Group Selection : Replace acid-labile groups (e.g., Boc) with hydrogenolysis-stable alternatives (e.g., Cbz) if acidic conditions degrade the product.

- Microwave-Assisted Synthesis : Accelerate reaction kinetics to reduce side reactions (e.g., racemization) .

Data Contradiction Analysis

Q. Why might X-ray crystallography and NMR data suggest different molecular conformations?

- Answer :

- Solid-State vs. Solution-State Differences : X-ray captures the lowest-energy conformation in the crystal lattice, while NMR reflects dynamic equilibria in solution. Compare DFT-optimized gas-phase and solvent-phase structures to identify dominant conformers .

- Crystal Packing Effects : Intermolecular interactions (e.g., hydrogen bonding with chloro/fluoro groups) may stabilize atypical conformations in the solid state .

Methodological Tables

Table 1 : Key Spectroscopic Parameters for Stereochemical Assignment

| Technique | Parameter | Example Value | Reference |

|---|---|---|---|

| H NMR | coupling constant | 47.4 Hz | |

| X-ray Crystallography | C–Cl bond length | 1.74 Å | |

| Optical Rotation | +15.6° (c=1, MeOH) |

Table 2 : Safety and Handling Guidelines

| Hazard Type | Precautionary Measure | Reference |

|---|---|---|

| Skin Irritation | Wash with soap/water; use PPE | |

| Inhalation Risk | Operate in fume hood | |

| Storage Conditions | 2–8°C in sealed containers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.